N-Tert-butoxycarbonyl-azido-D-alanine N-Tert-butoxycarbonyl-azido-D-alanine
Brand Name: Vulcanchem
CAS No.: 225780-77-8
VCID: VC0558555
InChI: InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O
Molecular Formula: C8H14N4O4*C6H13N
Molecular Weight: 230,22*99,18 g/mole

N-Tert-butoxycarbonyl-azido-D-alanine

CAS No.: 225780-77-8

Cat. No.: VC0558555

Molecular Formula: C8H14N4O4*C6H13N

Molecular Weight: 230,22*99,18 g/mole

* For research use only. Not for human or veterinary use.

N-Tert-butoxycarbonyl-azido-D-alanine - 225780-77-8

Specification

CAS No. 225780-77-8
Molecular Formula C8H14N4O4*C6H13N
Molecular Weight 230,22*99,18 g/mole
IUPAC Name (2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m1/s1
SMILES CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

N-Tert-butoxycarbonyl-azido-D-alanine features a distinct molecular structure comprising a D-alanine core with specific functional groups. The compound has a molecular formula of C8H14N4O4 and a molecular weight of 230.22 g/mol . The structure includes a tert-butoxycarbonyl (Boc) protecting group attached to the amino nitrogen of D-alanine, while an azide group (-N3) provides the reactive functionality that makes this compound valuable for click chemistry reactions.

Table 1. Key Chemical Identifiers for N-Tert-butoxycarbonyl-azido-D-alanine

ParameterValue
CAS Number225780-77-8
Molecular FormulaC8H14N4O4
Molecular Weight230.22 g/mol
IUPAC Name(2R)-2-(azido((tert-butoxy)carbonyl)amino)propanoic acid
ChiralityD-isomer

The D-configuration of the alanine backbone represents an important structural characteristic that distinguishes this compound from its L-isomer (CAS: 122225-54-1) . The stereochemistry at the alpha carbon influences the compound's behavior in biological systems and its applications in research settings.

Physical and Chemical Properties

N-Tert-butoxycarbonyl-azido-D-alanine typically exists as a solid at room temperature. The compound contains several functional groups that contribute to its chemical reactivity. The carboxylic acid group provides acidity and can participate in esterification reactions, while the azide group is particularly valuable for its ability to engage in 1,3-dipolar cycloaddition reactions, especially with alkynes in "click chemistry" processes .

The Boc protecting group is relatively stable under basic conditions but can be cleaved under acidic conditions, a property that makes it useful in controlled deprotection strategies during peptide synthesis. The azide functionality introduces a reactive handle that allows for chemoselective modifications without affecting other functional groups within complex molecules .

Synthesis Methods and Applications

Synthetic Approaches

Comparative Analysis

Comparison with L-isomer

N-Tert-butoxycarbonyl-azido-D-alanine differs from its L-isomer primarily in the stereochemistry at the alpha carbon. While the D-isomer (CAS: 225780-77-8) has specific applications in research and potential therapeutic development, the L-isomer (CAS: 122225-54-1) is also utilized in various research contexts . Both compounds share similar chemical reactivity due to their identical functional groups, but their different stereochemistry influences their behavior in biological systems and their interactions with stereoselective enzymes and receptors.

Table 2. Comparison between D and L isomers of N-Tert-butoxycarbonyl-azido-alanine

FeatureD-isomer (225780-77-8)L-isomer (122225-54-1)
StereochemistryR-configurationS-configuration
Natural occurrenceLess common in natureMore common in biological systems
Enzymatic stabilityGenerally more resistant to proteolytic enzymesMore readily recognized by natural enzymes
Commercial availabilityAvailable for research purposesAvailable with various salt forms
Common synonymsBoc-D-Aza-OH, N-tert-Butoxycarbonyl-azido-D-alanineBoc-L-Aza-OH, N-tert-Butoxycarbonyl-azido-L-alanine

Other Related Compounds

N-Tert-butoxycarbonyl-azido-D-alanine belongs to a family of protected amino acid derivatives that play important roles in peptide chemistry. Related compounds include N-(tert-Butoxycarbonyl)-L-alanine (CAS: 15761-38-3), which lacks the azide functionality but shares the Boc protecting group . Another related compound is N-tert-Butyloxycarbonyl-dl-azidoalanine (CAS: 108283-49-4), which represents a racemic mixture of the D and L isomers .

These compounds share similar applications in peptide synthesis but differ in their specific properties and applications. The presence of the azide group in N-Tert-butoxycarbonyl-azido-D-alanine distinguishes it from simpler Boc-protected amino acids, enabling additional functionalization through click chemistry reactions.

Current Research and Future Directions

Current research on N-Tert-butoxycarbonyl-azido-D-alanine continues to explore its applications in various fields, including the development of novel peptide-based drugs, imaging agents, and bioconjugation strategies. The compound's unique combination of a D-amino acid structure with both protective and reactive functionalities makes it particularly valuable for designing peptides with improved properties.

Interaction studies focus on the compound's ability to participate in click chemistry reactions and enhance the properties of peptides containing D-amino acids. These studies contribute to our understanding of how modified amino acids like N-Tert-butoxycarbonyl-azido-D-alanine can be utilized to create peptides with tailored properties for specific applications.

Future research directions may include:

  • Development of improved synthetic routes for N-Tert-butoxycarbonyl-azido-D-alanine and related compounds

  • Exploration of novel applications in targeted drug delivery systems

  • Investigation of its potential in developing antimicrobial peptides resistant to enzymatic degradation

  • Application in the creation of peptide-based biosensors utilizing click chemistry

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